molecular formula C15H12FNO4 B5839620 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid

4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid

Cat. No.: B5839620
M. Wt: 289.26 g/mol
InChI Key: DMPFGXYHTKZYMW-UHFFFAOYSA-N
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Description

4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a fluorophenoxy group attached to an acetylamino benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-fluorophenoxyacetic acid is then acetylated using acetic anhydride to form this compound.

    Amidation: The final step involves the reaction of the acetylated product with 4-aminobenzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological membranes, while the acetylamino benzoic acid core may inhibit certain enzymes or receptors. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid, known for its role in folate biosynthesis.

    4-fluorophenoxyacetic acid: Another related compound used in the synthesis process.

    4-{[(4-chlorophenoxy)acetyl]amino}benzoic acid: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable molecule in various research applications.

Properties

IUPAC Name

4-[[2-(4-fluorophenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFGXYHTKZYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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